molecular formula C11H16ClN3S B12228170 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

1-propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12228170
M. Wt: 257.78 g/mol
InChI Key: AOLRERSAMRUCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C11H15N3S. This compound is characterized by the presence of a pyrazole ring substituted with a propyl group and a thienylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Propyl Group: The propyl group is introduced through an alkylation reaction using a suitable propylating agent.

    Introduction of Thienylmethyl Group: The thienylmethyl group is added via a nucleophilic substitution reaction, where the pyrazole nitrogen acts as a nucleophile.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thienylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The thienylmethyl group may enhance its binding affinity to these targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Propyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.

    1-Propyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a thienylmethyl group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-propyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H

InChI Key

AOLRERSAMRUCJG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.